REACTION_CXSMILES
|
B(F)(F)F.CC[O:7]CC.OO.[O-][Si]([O-])=O.[Mg+2].O1CCCC1.[F:22][C:23]1[C:31]([O:32][C:33]2[C:38]3=[C:39]([CH3:46])[C:40](C(O)(C)C)=[CH:41][N:37]3[N:36]=[CH:35][N:34]=2)=[CH:30][CH:29]=[C:28]2[C:24]=1[CH:25]=[C:26]([CH3:47])[NH:27]2>ClCCl>[F:22][C:23]1[C:31]([O:32][C:33]2[C:38]3=[C:39]([CH3:46])[C:40]([OH:7])=[CH:41][N:37]3[N:36]=[CH:35][N:34]=2)=[CH:30][CH:29]=[C:28]2[C:24]=1[CH:25]=[C:26]([CH3:47])[NH:27]2 |f:0.1,3.4|
|
Name
|
|
Quantity
|
120 mL
|
Type
|
reactant
|
Smiles
|
B(F)(F)F.CCOCC
|
Name
|
|
Quantity
|
4.6 mL
|
Type
|
reactant
|
Smiles
|
OO
|
Name
|
|
Quantity
|
200 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Name
|
peroxide
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
crude material
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
[O-][Si](=O)[O-].[Mg+2]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
O1CCCC1
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
FC1=C2C=C(NC2=CC=C1OC1=NC=NN2C1=C(C(=C2)C(C)(C)O)C)C
|
Name
|
|
Quantity
|
400 mL
|
Type
|
solvent
|
Smiles
|
ClCCl
|
Control Type
|
UNSPECIFIED
|
Setpoint
|
0 °C
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was stirred at 0° C. for 30 min
|
Rate
|
UNSPECIFIED
|
RPM
|
0
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
TEMPERATURE
|
Details
|
cooled to −20° C
|
Type
|
TEMPERATURE
|
Details
|
using indirect heat
|
Type
|
DISSOLUTION
|
Details
|
dissolution
|
Type
|
ADDITION
|
Details
|
The reaction temperature during the addition
|
Type
|
CUSTOM
|
Details
|
was between −15° C. and −25° C
|
Type
|
ADDITION
|
Details
|
After the addition
|
Type
|
TEMPERATURE
|
Details
|
the reaction temperature was raised to −15° C.
|
Type
|
TEMPERATURE
|
Details
|
maintained at that temperature for an additional 40 min
|
Duration
|
40 min
|
Type
|
CUSTOM
|
Details
|
The reaction mixture was quenched by the addition of Na2SO3 (200 mL, 20% aqueous solution) and ethanolamine (33% aqueous solution, 300 mL)
|
Type
|
ADDITION
|
Details
|
Both reagents were added at a rate so as
|
Type
|
TEMPERATURE
|
Details
|
to maintain the internal temperature below 0° C
|
Type
|
CUSTOM
|
Details
|
The cooling bath was removed
|
Type
|
STIRRING
|
Details
|
the reaction mixture was stirred for 2 h
|
Duration
|
2 h
|
Type
|
ADDITION
|
Details
|
poured into a separatory funnel
|
Type
|
CUSTOM
|
Details
|
The layers were separated
|
Type
|
EXTRACTION
|
Details
|
the aqueous phase was extracted with ethyl acetate (100 mL)
|
Type
|
WASH
|
Details
|
The combined organic layers were washed with 5% aqueous citric acid (100 mL), 10% aqueous NaHCO3 (100 mL), water (2×100 mL), and brine (100 mL)
|
Type
|
CUSTOM
|
Details
|
dried
|
Type
|
FILTRATION
|
Details
|
filtered
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
to afford an orange foam
|
Type
|
WASH
|
Details
|
the column was eluted with 30% ethyl acetate/heptane
|
Type
|
ADDITION
|
Details
|
The fractions containing the desired product
|
Type
|
CUSTOM
|
Details
|
were collected
|
Type
|
CONCENTRATION
|
Details
|
concentrated in vacuo
|
Type
|
CUSTOM
|
Details
|
recrystallized from ethyl acetate/heptane
|
Type
|
CUSTOM
|
Details
|
The solids were collected
|
Type
|
WASH
|
Details
|
washed with heptane
|
Reaction Time |
30 min |
Name
|
|
Type
|
product
|
Smiles
|
FC1=C2C=C(NC2=CC=C1OC1=NC=NN2C1=C(C(=C2)O)C)C
|
Type | Value | Analysis |
---|---|---|
AMOUNT: MASS | 9.1 g | |
YIELD: PERCENTYIELD | 52% |
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |